pKa Modulation Versus Cinnamic Acid Analogs
The 2-methoxy-5-trifluoromethoxy substitution pattern substantially modulates the acidity of the carboxylic acid group relative to unsubstituted cinnamic acid and mono-OCF₃ analogs. The predicted pKa of 2-methoxy-5-(trifluoromethoxy)cinnamic acid is 4.29 ± 0.10, representing a measurable increase in acidity compared to unsubstituted cinnamic acid (pKa ~4.44). This acid-strengthening effect is attributable to the combined electron-withdrawing influence of the 5-OCF₃ group and the inductive effects of the 2-OCH₃ substituent, which together increase carboxylate anion stability .
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 4.29 ± 0.10 (predicted) |
| Comparator Or Baseline | Unsubstituted cinnamic acid: pKa ~4.44 (experimental) |
| Quantified Difference | ΔpKa ≈ -0.15 (target compound more acidic) |
| Conditions | ACD/Labs predicted values; aqueous solution, 25°C |
Why This Matters
Lower pKa influences solubility, salt formation potential, and protein binding interactions in medicinal chemistry applications.
